Molecular Weight Differentiation: Oxolane Carboxamide vs. Isoxazole Carboxamide Analog
The target compound (MW 279.32 g/mol) is approximately 11 Da lighter than its closest commercially available analog, 5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide (CAS 2034327-11-0, MW 290.30 g/mol), due to replacement of the isoxazole ring with a saturated oxolane [1][2]. This 3.8% reduction in molecular weight, combined with the loss of one aromatic nitrogen, impacts both hydrogen-bond acceptor count (6 vs. 7 in the isoxazole analog) and conformational flexibility.
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW 279.32 g/mol; HBA count 6 |
| Comparator Or Baseline | 5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide (CAS 2034327-11-0): MW 290.30 g/mol; HBA count 7 |
| Quantified Difference | ΔMW = -11 Da (-3.8%); ΔHBA = -1 |
| Conditions | Computed properties from PubChem (release 2024.11.20) |
Why This Matters
Lower molecular weight and reduced HBA count favor passive membrane permeability, a key criterion in early-stage drug discovery screening libraries.
- [1] PubChem Compound Summary for CID 91814342, N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem Compound Summary for CID 53429640, 5-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)isoxazole-3-carboxamide. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
